molecular formula C17H19BrClNO B1527413 3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride CAS No. 1220021-40-8

3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride

Cat. No.: B1527413
CAS No.: 1220021-40-8
M. Wt: 368.7 g/mol
InChI Key: SKTHEAQZQWEGRF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity that reflects its complex molecular architecture. The compound's International Union of Pure and Applied Chemistry name is 3-(2-bromo-4-phenylphenoxy)piperidine;hydrochloride, which systematically describes its structural components and their connectivity. This nomenclature follows established conventions for naming complex organic molecules containing multiple functional groups and ring systems.

The compound is catalogued under the identifier 0863DN by AK Scientific, Incorporated, reflecting its commercial availability for research purposes. The systematic naming convention reveals several key structural features: the presence of a bromine substituent at the 3-position of the biphenyl system, an ether linkage connecting the biphenyl moiety to the piperidine ring, and the formation of a hydrochloride salt to enhance stability and handling properties.

The molecular architecture encompasses two distinct structural domains connected through an ether bridge. The biphenyl component consists of two phenyl rings linked at the 1,1'-positions, with one ring bearing a bromine substituent and the other maintaining the phenyl structure. The piperidine component represents a six-membered saturated heterocyclic ring containing nitrogen, which forms the ether linkage to the biphenyl system at the 3-position of the piperidine ring.

The hydrochloride salt formation represents a common pharmaceutical and chemical practice for compounds containing basic nitrogen centers. This salt formation enhances the compound's stability, solubility characteristics, and handling properties compared to the free base form. The presence of the hydrochloride counterion also influences the compound's physical properties and potential applications in various chemical transformations.

Historical Development of Biphenyl-Piperidine Hybrid Compounds

The historical development of biphenyl-piperidine hybrid compounds traces its origins to the fundamental discoveries in both biphenyl and piperidine chemistry during the nineteenth century. The biphenyl scaffold has a rich synthetic history dating back almost 160 years, with early synthesis trials beginning in 1855 when Wurtz reported the first attempts at carbon-carbon bond formation reactions between alkyl halides in the presence of sodium metal. This foundational work was subsequently expanded by Fittig to include carbon-carbon coupling reactions involving aryl halides, establishing the groundwork for modern biphenyl synthesis methodologies.

The evolution of biphenyl synthesis methodologies proceeded through several significant milestones. Ullmann described copper-catalyzed homocoupling reactions involving haloarenes in 1901, while Bennett and Turner demonstrated the homodimerization of Grignard reagents in 1914 using chromium(III) chloride or anhydrous cupric chloride as promoters. These early developments established the fundamental principles that would later enable the creation of more complex biphenyl derivatives.

Piperidine chemistry similarly has deep historical roots, with the compound first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundation for understanding this important heterocyclic system. The structural elucidation of piperidine presented significant challenges during the early development of organic structural theory, particularly regarding its cyclic nature and nitrogen positioning within the ring system.

The convergence of biphenyl and piperidine chemistry into hybrid compounds represents a more recent development in organic synthesis. Modern synthetic methodologies have enabled the creation of sophisticated molecular architectures that combine the aromatic stability of biphenyl systems with the conformational flexibility and pharmacological properties of piperidine rings. Recent advances in piperidine derivative synthesis have demonstrated the versatility of these heterocyclic systems in forming complex molecular frameworks through multiple reaction pathways.

Contemporary research has revealed the importance of biphenyl-piperidine hybrids in various applications, including the development of anion exchange membranes where poly(arylene piperidine) structures demonstrate exceptional chemical stability and conductivity properties. These applications highlight the practical significance of combining biphenyl and piperidine structural elements in advanced materials science.

Significance in Modern Organic Chemistry Research

The significance of this compound in modern organic chemistry research stems from its unique structural features and potential applications across multiple research domains. The compound exemplifies the sophisticated molecular architectures that contemporary synthetic chemistry can achieve through the strategic combination of established pharmacophoric elements.

Recent developments in piperidine chemistry have demonstrated the remarkable versatility of these heterocyclic systems in synthetic transformations. Modern synthetic approaches to piperidine derivatives encompass a broad range of methodologies, including catalytic hydrogenation processes, oxidative amination reactions, and multicomponent cascade reactions. These methodologies have enabled the preparation of structurally diverse piperidine derivatives with precise control over stereochemistry and functional group positioning.

The biphenyl component of the compound contributes significant structural and electronic properties that enhance its research utility. Biphenyl derivatives serve as versatile platforms in medicinal chemistry and materials science applications, with their rigid aromatic framework providing structural stability while allowing for selective functionalization. The incorporation of halogen substituents, such as the bromine atom present in this compound, provides additional synthetic handles for further chemical modification through cross-coupling reactions.

The ether linkage connecting the biphenyl and piperidine components represents a strategically important structural feature that influences the compound's conformational flexibility and potential biological activity. Ether bonds provide chemical stability while maintaining sufficient flexibility to allow conformational adaptation in various chemical environments. This structural characteristic is particularly relevant in structure-activity relationship studies where conformational freedom can significantly impact molecular recognition and binding properties.

Modern research applications of biphenyl-piperidine hybrid compounds extend beyond traditional pharmaceutical chemistry into advanced materials science. Recent investigations have demonstrated the utility of poly(arylene piperidine) systems in developing high-performance anion exchange membranes with exceptional alkaline stability and ionic conductivity. These applications showcase the broader research significance of biphenyl-piperidine architectures in contemporary chemistry.

Structural Component Research Significance Modern Applications
Brominated Biphenyl Cross-coupling substrate Synthetic intermediate
Piperidine Ring Pharmacophoric element Medicinal chemistry
Ether Linkage Conformational flexibility Structure-activity studies
Hydrochloride Salt Enhanced stability Research handling

The compound's designation as a research-grade material underscores its importance in advancing fundamental understanding of organic synthesis and molecular design principles. Current research trends emphasize the development of efficient synthetic methodologies for accessing complex molecular architectures, and compounds like this compound serve as valuable benchmarks for evaluating new synthetic strategies and reaction conditions.

Properties

IUPAC Name

3-(2-bromo-4-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO.ClH/c18-16-11-14(13-5-2-1-3-6-13)8-9-17(16)20-15-7-4-10-19-12-15;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTHEAQZQWEGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride serves as a versatile building block for the creation of more complex molecules. Its ability to undergo various chemical reactions—such as substitution and oxidation—makes it valuable for developing new compounds with tailored properties.

Biology

This compound has been investigated for its potential as a ligand in receptor binding studies. Recent research indicates that it may interact with dopamine receptors, specifically:

  • Agonist Activity at D3 Receptors: It promotes β-arrestin translocation and G protein activation.
  • Antagonist Activity at D2 Receptors: This dual functionality suggests potential therapeutic applications in treating disorders related to dopaminergic signaling .

Medicine

The compound is explored for its therapeutic properties and as an intermediate in drug synthesis. Its unique structure allows for modifications that could lead to new pharmacological agents targeting specific biological pathways.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

  • Dopamine Receptor Modulation: Research has shown that the compound can effectively modulate dopamine receptors, suggesting its potential use in treating neuropsychiatric disorders like schizophrenia or Parkinson's disease .
  • Synthesis of Novel Derivatives: Researchers have utilized this compound as a precursor for synthesizing novel derivatives that exhibit enhanced biological activity or selectivity towards specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 3-Piperidinyl vs. 4-Piperidinyl Ether Derivatives

A closely related structural isomer, 3-bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride, differs only in the position of the piperidine substituent (3- vs. 4-piperidinyl). While both compounds share the same biphenyl-bromo backbone, the positional isomerism may influence conformational stability and intermolecular interactions.

Table 1: Structural Comparison of Piperidinyl Ether Isomers
Compound Piperidine Position Key Structural Features
3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether HCl 3-position Bromo, biphenyl, ether linkage, HCl
3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether HCl 4-position Same backbone, altered conformation

Substituent Variations: Bromo vs. Isopropyl Phenoxy Derivatives

The compound 3-[2-bromo-4-(1-methylethyl)phenoxy]piperidine hydrochloride (CAS No. 1220019-15-7) replaces the biphenyl system with a single phenyl ring containing both bromo and isopropyl groups. The isopropyl substituent introduces steric bulk and hydrophobicity, which may enhance membrane permeability compared to the biphenyl-based compound.

Table 2: Substituent-Driven Properties
Compound Substituents Key Properties
3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether HCl Bromo, biphenyl High aromaticity, moderate hydrophobicity
3-[2-Bromo-4-isopropylphenoxy]piperidine HCl Bromo, isopropyl Increased steric bulk, higher lipophilicity

Functional Group Differences: Ether vs. Ester Linkages

Biphenyl ester derivatives, such as [1,1′-biphenyl]-4-yl-oxoethylbenzoate, replace the ether linkage with an ester group. Esters are more prone to hydrolysis than ethers, which may limit their stability in biological environments.

Table 3: Functional Group Impact on Activity
Compound Type Functional Group Stability Biological Activity
Biphenyl ether derivatives Ether High Unknown; likely stable
Biphenyl ester derivatives Ester Moderate (hydrolyzable) Anti-tyrosinase activity

Preparation Methods

Preparation of 3-Bromobiphenyl Intermediate

The synthesis typically begins with the preparation of 3-bromobiphenyl, a crucial intermediate. A well-documented method involves a four-step reaction sequence starting from biphenyl:

Step Reaction Type Conditions & Reagents Outcome / Notes
1 Nitration Biphenyl dissolved in an organic solvent (e.g., dichloroethane), mixed acid (68% HNO₃ + H₂SO₄), 55-60°C, 3 h Introduction of nitro group at the 3-position of biphenyl with ~78% yield
2 Reduction Reduction of nitro group to amine (details not specified but typically catalytic hydrogenation or chemical reduction) Conversion of nitro to amino group
3 Bromination Bromination of amino intermediate to introduce bromine at 3-position Formation of 3-bromoaniline derivative
4 Deamination Treatment with concentrated HCl, sodium nitrite at ≤5°C, followed by sodium hypophosphite overnight Conversion of amino group to hydrogen (deamination), yielding 3-bromobiphenyl

Extraction with ethyl acetate and drying steps follow to isolate pure 3-bromobiphenyl. The process is efficient, cost-effective, and avoids cumbersome separations by converting all intermediates ultimately into the desired bromobiphenyl product.

Introduction of the 3-Piperidinyl Ether Group

The ether linkage between the 3-bromobiphenyl and the 3-piperidinyl moiety is typically formed through nucleophilic substitution or cross-coupling reactions. Although direct literature on this exact ether formation is limited, analogous methods from biphenyl ether syntheses and piperidine functionalization suggest the following:

  • Nucleophilic substitution : The 3-bromobiphenyl is reacted with 3-hydroxypiperidine under basic conditions to form the ether bond via an SNAr or Ullmann-type coupling.
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination or etherification) can be employed using 3-bromobiphenyl and 3-piperidinyl alcohol or its derivatives.

The reaction is often performed in polar aprotic solvents such as DMF or dioxane, with bases like potassium carbonate or sodium hydride, and palladium catalysts like Pd(PPh₃)₄ to facilitate coupling.

Formation of Hydrochloride Salt

The final step involves the conversion of the free base 3-bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether into its hydrochloride salt to improve stability, solubility, and handling:

  • The free base is treated with concentrated hydrochloric acid or HCl gas in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • The hydrochloride salt precipitates or crystallizes out, which can be isolated by filtration and drying.

This salt formation is a standard pharmaceutical practice to obtain a stable, crystalline form of amine-containing compounds.

Summary Table of Preparation Steps

Step No. Reaction/Process Reagents & Conditions Key Notes
1 Nitration Biphenyl, mixed acid (HNO₃/H₂SO₄), 55-60°C, 3 h Introduces nitro group at 3-position; 78% yield
2 Reduction Typical reducing agents (e.g., catalytic hydrogenation or SnCl₂/HCl) Converts nitro to amino group
3 Bromination Brominating agent (e.g., Br₂ or NBS) Introduces bromine at 3-position
4 Deamination NaNO₂, concentrated HCl, sodium hypophosphite, ≤5°C Removes amino group, yielding 3-bromobiphenyl
5 Ether formation 3-Bromobiphenyl + 3-hydroxypiperidine, Pd catalyst, base, aprotic solvent Forms 3-piperidinyl ether linkage
6 Hydrochloride salt formation HCl in ethanol or ethyl acetate Produces the hydrochloride salt of the target compound

Research Findings and Analytical Data

  • Reaction Monitoring : Thin-layer chromatography (TLC) is used throughout the synthesis to monitor reaction progress, particularly the disappearance of starting materials and appearance of products.
  • Yields : The nitration and subsequent steps to 3-bromobiphenyl typically achieve yields around 75-80%. Etherification reactions under palladium catalysis generally provide good yields (70-85%) depending on conditions.
  • Characterization : The intermediates and final products are characterized by:
  • Purification : Column chromatography using ethyl acetate/petroleum ether mixtures is commonly employed for purification of intermediates and final products.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated biphenyl derivatives can react with piperidine ether precursors under reflux conditions. A related method (for analogous compounds) uses BBr₃ in dichloromethane (DCM) at 0°C to room temperature to achieve yields up to 85% . The hydrochloride salt is formed via acidification with HCl, ensuring stability for storage .

Basic: How is this compound characterized structurally and chemically?

Answer:
Key techniques include:

  • X-ray crystallography : Refinement programs like SHELXL (with features for handling disordered structures) resolve bond lengths and angles .
  • NMR/LCMS : 1^1H/13^13C NMR confirms the biphenyl and piperidinyl ether moieties, while LCMS validates molecular weight (e.g., [M+H]+ peaks) .
  • Elemental analysis : Verifies stoichiometry of the hydrochloride salt .

Basic: What are the solubility and stability profiles of this compound?

Answer:
As a hydrochloride salt, it is typically soluble in polar solvents (e.g., water, methanol) but may hydrolyze in aqueous basic conditions. Storage under inert atmosphere at room temperature is recommended to prevent degradation . Stability studies should include periodic LCMS checks for decomposition.

Advanced: How can coupling reactions be optimized to improve synthetic yields?

Answer:
Optimization strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
  • Solvent selection : Anhydrous DCM or THF minimizes side reactions .
  • Temperature control : Gradual warming (0°C → RT) reduces thermal decomposition .
  • Purification : Flash chromatography or recrystallization improves purity (>95%) .

Advanced: How can crystallographic data contradictions (e.g., disordered atoms) be resolved?

Answer:
Use SHELXL refinement tools:

  • PART/SUMP restraints : Model disordered piperidinyl or biphenyl groups.
  • DFT calculations : Validate geometric parameters against theoretical models .
  • Twinning analysis : Address overlapping reflections in asymmetric units .

Advanced: What experimental designs are recommended for studying biological interactions?

Answer:

  • In vitro assays : Radioligand binding studies (e.g., competitive inhibition with 3^3H-labeled analogs) to determine receptor affinity .
  • Enzyme inhibition : Kinetic assays (e.g., IC₅₀ determination) using fluorogenic substrates .
  • Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .

Advanced: How should hygroscopic properties of the hydrochloride salt be managed?

Answer:

  • Storage : Use desiccators with silica gel or argon-filled vials .
  • Handling : Perform reactions in gloveboxes under nitrogen atmosphere .
  • Characterization : Karl Fischer titration monitors moisture content .

Advanced: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory .
  • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride

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